molecular formula C11H8F3NO4 B12606168 Methyl 3-(4-nitrophenyl)-2-(trifluoromethyl)prop-2-enoate CAS No. 918307-33-2

Methyl 3-(4-nitrophenyl)-2-(trifluoromethyl)prop-2-enoate

Cat. No.: B12606168
CAS No.: 918307-33-2
M. Wt: 275.18 g/mol
InChI Key: ZWCUUIBUNCIKDM-UHFFFAOYSA-N
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Description

Methyl 3-(4-nitrophenyl)-2-(trifluoromethyl)prop-2-enoate is an organic compound that features a nitrophenyl group, a trifluoromethyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-nitrophenyl)-2-(trifluoromethyl)prop-2-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzaldehyde, methyl acrylate, and trifluoromethylating agents.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a base such as potassium carbonate or sodium hydride to deprotonate the starting materials and facilitate the formation of the desired product.

    Catalysts: Catalysts such as palladium or copper complexes may be used to enhance the reaction rate and yield.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high efficiency and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-nitrophenyl)-2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-nitrophenyl)-2-(trifluoromethyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-nitrophenyl)-2-(trifluoromethyl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the nitrophenyl group can participate in various chemical reactions, influencing the compound’s overall activity. The ester group allows for hydrolysis, releasing the active components that exert the desired effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-nitrophenyl)prop-2-enoate: Lacks the trifluoromethyl group, resulting in different reactivity and properties.

    Methyl 3-(4-aminophenyl)-2-(trifluoromethyl)prop-2-enoate: Contains an amino group instead of a nitro group, leading to different chemical behavior and applications.

    Ethyl 3-(4-nitrophenyl)-2-(trifluoromethyl)prop-2-enoate: Similar structure but with an ethyl ester group, affecting its reactivity and solubility.

Uniqueness

Methyl 3-(4-nitrophenyl)-2-(trifluoromethyl)prop-2-enoate is unique due to the presence of both the nitrophenyl and trifluoromethyl groups, which impart distinct chemical properties and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.

Properties

CAS No.

918307-33-2

Molecular Formula

C11H8F3NO4

Molecular Weight

275.18 g/mol

IUPAC Name

methyl 3-(4-nitrophenyl)-2-(trifluoromethyl)prop-2-enoate

InChI

InChI=1S/C11H8F3NO4/c1-19-10(16)9(11(12,13)14)6-7-2-4-8(5-3-7)15(17)18/h2-6H,1H3

InChI Key

ZWCUUIBUNCIKDM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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